N-[4-(diethylamino)-2-methylphenyl]-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
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Overview
Description
N-[4-(diethylamino)-2-methylphenyl]-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a compound known for its intriguing structural complexity and potential applications across various fields. This compound features both amine and pyrimidine functionalities, making it a subject of interest in synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)-2-methylphenyl]-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might start with the nitration of 4-(diethylamino)-2-methylphenyl, followed by reduction to an amine. The subsequent acylation with 4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetic acid would yield the final product. Each step would require precise control of reaction conditions such as temperature, pH, and the use of specific catalysts or reagents to ensure high yield and purity.
Industrial Production Methods
For industrial production, large-scale synthesis would employ optimized reaction conditions and possibly continuous flow reactors to increase efficiency and safety. The scale-up would also involve rigorous quality control processes to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylamino)-2-methylphenyl]-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide can undergo various reactions including:
Oxidation: : The compound can be oxidized using reagents like hydrogen peroxide, resulting in the formation of corresponding N-oxide derivatives.
Reduction: : Reduction reactions with agents like lithium aluminum hydride can modify the functional groups present in the molecule.
Substitution: : Electrophilic or nucleophilic substitution reactions can introduce or modify substituents on the aromatic rings or pyrimidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents (e.g., hydrogen peroxide)
Reducing agents (e.g., lithium aluminum hydride)
Catalysts (e.g., palladium on carbon for hydrogenation reactions)
Solvents like ethanol, dichloromethane, or dimethylformamide
Major Products Formed
The major products depend on the type of reaction. Oxidation might produce N-oxide derivatives, while reduction and substitution can yield various modified analogs of the parent compound.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(diethylamino)-2-methylphenyl]-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is studied for its potential as a building block in organic synthesis, enabling the creation of complex molecules with potential biological activities.
Biology
Biologically, this compound is researched for its interactions with biological targets, including enzymes and receptors. Its structural motifs may contribute to various bioactivities.
Medicine
In medicine, the compound’s analogs are explored for their potential therapeutic effects. The pyrimidine and amine functionalities are key features that may contribute to their pharmacological properties.
Industry
Industrial applications might include the use of this compound in the development of new materials or as intermediates in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves its interaction with specific molecular targets. These interactions can modulate pathways by binding to receptors or enzymes, altering their function. The precise molecular targets and pathways depend on the specific context of its use, whether in biological systems or synthetic applications.
Comparison with Similar Compounds
Similar Compounds
N-[4-(diethylamino)-2-methylphenyl]-2-[4-(4-methylphenyl)-5-oxo-1,5-dihydropyrimidin-1-yl]acetamide
N-[4-(diethylamino)-2-methylphenyl]-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acrylamide
Unique Features
N-[4-(diethylamino)-2-methylphenyl]-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide stands out due to its specific substitution pattern and the presence of both amine and pyrimidine functionalities, which offer a unique combination of chemical reactivity and potential bioactivity.
This compound’s unique structure allows it to engage in diverse chemical reactions and potential interactions with biological targets, making it a valuable subject for continued research and application development.
Properties
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-5-27(6-2)20-11-12-21(18(4)13-20)26-23(29)15-28-16-25-22(14-24(28)30)19-9-7-17(3)8-10-19/h7-14,16H,5-6,15H2,1-4H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHBTOJZJJTNQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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